

5-Bromopyridine-3-sulfonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromopyridine-3-sulfonic acid**

Cat. No.: **B1281078**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **5-Bromopyridine-3-sulfonic acid**, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, applications, and a generalized experimental protocol for its use in common synthetic reactions.

Core Compound Specifications

5-Bromopyridine-3-sulfonic acid is a functionalized heterocyclic compound valued for its utility in organic synthesis. The presence of both a bromine atom and a sulfonic acid group on the pyridine ring allows for a range of chemical transformations.

Property	Value	Citations
CAS Number	62009-34-1	[1]
Molecular Formula	C5H4BrNO3S	[1]
Molecular Weight	238.1 g/mol	[1]
Purity	Typically ≥96%	[1]
Synonyms	5-Bromo-3-pyridinesulfonic acid	
Physical State	Solid	

Applications in Research and Development

5-Bromopyridine-3-sulfonic acid serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[2] Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[3][4]} This reactivity is attributed to the carbon-bromine bond, which is susceptible to oxidative addition by a palladium catalyst.^[4]

The pyridine scaffold itself is a prevalent feature in many approved drugs, and the strategic placement of functional groups like the sulfonic acid can modulate the physicochemical properties of a molecule, such as its solubility and ability to interact with biological targets.

Kinase Inhibitor Synthesis

A notable application of bromopyridine derivatives is in the development of kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. The pyridine nitrogen can form important hydrogen bonds within the ATP-binding site of kinases. Specifically, 5-bromopyridine derivatives are used in the synthesis of p38 MAP kinase inhibitors, which are targets for treating chronic inflammatory diseases. The general strategy involves a Suzuki-Miyaura coupling to create a biaryl scaffold.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for **5-Bromopyridine-3-sulfonic acid** and its derivatives. This protocol is based on established procedures for similar compounds.

Objective: To couple an aryl boronic acid with **5-Bromopyridine-3-sulfonic acid** (or a derivative) to form a carbon-carbon bond.

Materials:

- 5-Bromopyridine derivative (1.0 equivalent)
- Arylboronic acid (1.1-1.5 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 equivalents)
- Solvent system (e.g., 1,4-dioxane/water, toluene/water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.
- Solvent Addition: Add the degassed solvent system to the flask.
- Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the catalyst.
- Heating and Stirring: Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 5-Bromopyridine-3-sulfonic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Alexis Paskach—Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- To cite this document: BenchChem. [5-Bromopyridine-3-sulfonic acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281078#5-bromopyridine-3-sulfonic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com